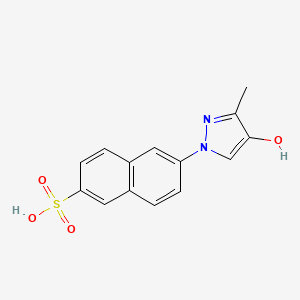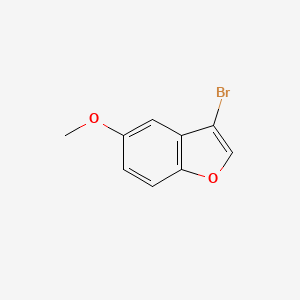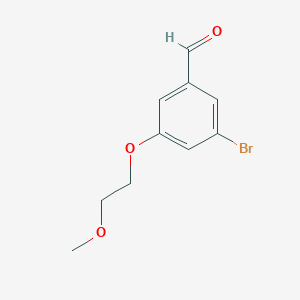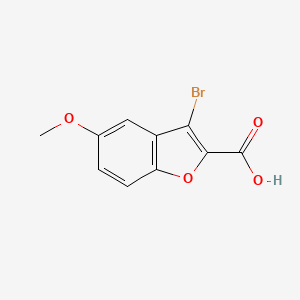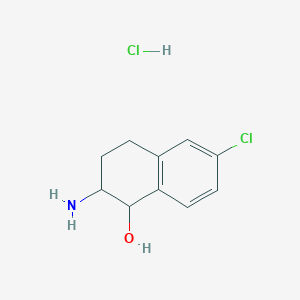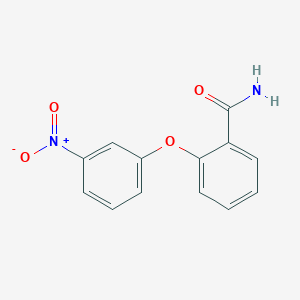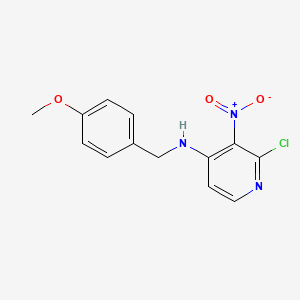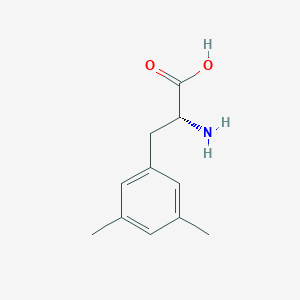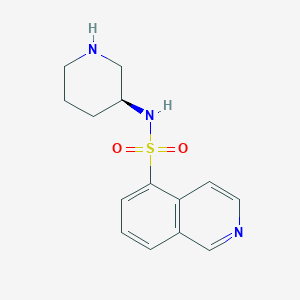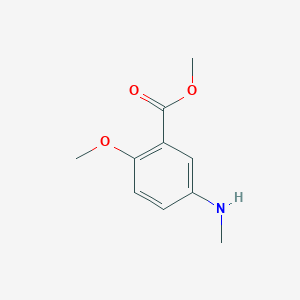
Methyl 2-methoxy-5-(methylamino)benzoate
Übersicht
Beschreibung
“Methyl 2-methoxy-5-(methylamino)benzoate”, also known as mexiletine, is a pharmaceutical compound with a wide range of therapeutic applications. It is an intermediate of sulpiride, which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .
Synthesis Analysis
The synthesis of “this compound” generally consists of four reactive steps: etherification, sulfonyl chloride, amine, and esterification . The yield of the four-step reactions can be improved to 92.6% (etherification), 95.7% (sulfonyl chloride), 75.8% (amine), and 97.4% (esterification), respectively .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO3, and its molecular weight is 195.21 g/mol.Chemical Reactions Analysis
FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Hyperbranched Aromatic Polyamide
Methyl 2-methoxy-5-(methylamino)benzoate has been studied in the context of synthesizing hyperbranched aromatic polyamides. Research by Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, resulting in hyperbranched aromatic polyamides with unique solubility and viscosity characteristics. The polymers were soluble in several solvents and had inherent viscosity values in DMF ranging from 0.17 to 0.19 dL/g, highlighting their potential in various industrial applications (Yang, Jikei, & Kakimoto, 1999).
Hypoglycemic Benzoic Acid Derivatives
In the field of medicinal chemistry, the compound has been involved in the structural modification of hypoglycemic benzoic acid derivatives. Grell et al. (1998) conducted structure-activity relationship studies and noted significant pharmacological activity, leading to the development of potent therapeutic agents for conditions like type 2 diabetes (Grell, Hurnaus, Griss, et al., 1998).
Reduction on Catalysts
King and Strojny (1982) investigated the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts. Their work provided insights into the mechanisms of reduction and the formation of surface species, contributing to the understanding of catalytic processes in industrial chemistry (King & Strojny, 1982).
Photophysical Properties
The compound has been studied for its photophysical properties. Kim et al. (2021) synthesized derivatives and explored their unique luminescence properties in various solvents, shedding light on their potential applications in optical materials and sensors (Kim, Cho, Kim, et al., 2021).
Stabilizers and Quenchers
Research has also explored its use as a stabilizer and quencher of singlet molecular oxygen, relevant in the field of photostabilization and material protection against oxidative degradation. Soltermann, Peña, Nonell, et al. (1995) investigated the efficiency of methyl 2-methoxybenzoate and related compounds as dopant agents, providing valuable information for the development of materials with enhanced durability and stability (Soltermann, Peña, Nonell, et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-methoxy-5-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-7-4-5-9(13-2)8(6-7)10(12)14-3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZPZIGIDLTERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700959 | |
| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900641-76-1 | |
| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



